
Acide méso-dihydroguaiarétique
Vue d'ensemble
Description
Meso-dihydroguaiaretic acid (MDGA) is a lignan, a type of organic compound found in the bark of the creosote bush, Larrea tridentata . It has been reported to possess modest activity against sensitive and resistant Mycobacterium tuberculosis strains . The empirical formula of MDGA is C20H26O4, and it has a molecular weight of 330.42 .
Synthesis Analysis
To improve the antimycobacterial properties of MDGA, a series of 19 MDGA derivatives bearing carbamates and ethers were synthesized and tested against H37Rv and two multidrug-resistant strains .
Molecular Structure Analysis
The molecular formula of MDGA is C20H26O4, with an average mass of 330.418 Da and a monoisotopic mass of 330.183105 Da .
Physical And Chemical Properties Analysis
MDGA is a solid substance. Its physical and chemical properties include a density of 1.1±0.1 g/cm3, boiling point of 488.3±40.0 °C at 760 mmHg, and vapour pressure of 0.0±1.3 mmHg at 25°C .
Applications De Recherche Scientifique
Traitement du syndrome de détresse respiratoire aiguë (SDRA)
Acide méso-dihydroguaiarétique : a été montré pour améliorer le SDRA chez les souris en inhibant l'inflammation neutrophilique et en éliminant les radicaux libres . Il supprime la génération d'anion superoxyde et la libération d'élastase dans les neutrophiles humains activés, qui sont des facteurs pathogènes critiques dans le SDRA. Ceci suggère son potentiel en tant qu'agent thérapeutique pour le traitement du SDRA.
Propriétés anti-inflammatoires
Le composé présente des effets anti-inflammatoires significatifs en régulant les signaux cellulaires dans les neutrophiles humains . Cela comprend l'inhibition de la génération d'anion superoxyde et de la libération d'élastase, qui sont induites par divers agonistes des récepteurs couplés aux protéines G.
Élimination des radicaux libres
This compound : démontre une forte activité d'élimination des radicaux libres dans des tests sans cellules . Cette propriété est cruciale pour protéger les cellules du stress oxydatif, qui peut entraîner des maladies chroniques telles que le cancer et les maladies cardiaques.
Prévention de l'accumulation lipidique hépatique
Dans des études impliquant des cellules HepG2 humaines, l'This compound a été trouvé pour inhiber l'accumulation lipidique hépatique en activant la protéine kinase activée par l'AMP . Ceci suggère son utilisation potentielle dans le traitement de conditions telles que la maladie du foie gras non alcoolique.
Formation de pièges extracellulaires de neutrophiles
Le composé supprime la formation de pièges extracellulaires de neutrophiles induite par les activateurs de la protéine kinase C . Ceci est significatif car une formation excessive de pièges extracellulaires de neutrophiles est associée à diverses maladies, y compris les maladies auto-immunes.
Activité antioxydante
En raison de sa capacité à éliminer les radicaux libres, l'This compound a également des propriétés antioxydantes . Les antioxydants sont importants pour prévenir les dommages cellulaires et maintenir la santé générale.
Modulation des voies de signalisation cellulaire
Il affecte la phosphorylation de la kinase régulée par le signal extracellulaire et de la kinase N-terminale de c-Jun dans les neutrophiles humains activés . Ces voies sont impliquées dans la régulation de l'inflammation et de la croissance cellulaire.
Piste thérapeutique potentielle
Compte tenu de ses diverses activités biologiques, l'This compound a le potentiel de servir de composé de tête pour le développement de nouvelles thérapies pour le traitement des maladies caractérisées par l'inflammation et le stress oxydatif .
Mécanisme D'action
Target of Action
Meso-dihydroguaiaretic acid (MDGA) has been found to target several key proteins and cells in the body. It inhibits inflammatory responses in human neutrophils , a type of white blood cell that plays a crucial role in the body’s immune response. Additionally, MDGA has been shown to activate AMP-activated protein kinase (AMPK) in human HepG2 cells , a key energy regulator in the body.
Mode of Action
MDGA interacts with its targets in a few ways. In human neutrophils, it inhibits superoxide anion generation and elastase release . In HepG2 cells, MDGA inhibits insulin-induced hepatic lipid accumulation by suppressing the expression of lipogenic proteins through AMPK signaling .
Biochemical Pathways
MDGA affects several biochemical pathways. It has been shown to inhibit the alpha subunit of coenzyme A transferase of Mycobacterium tuberculosis H37Rv, which is present in both geraniol and 1-and 2-methylnaphthalene degradation pathways . In addition, MDGA activates AMPK, leading to the phosphorylation of acetyl-CoA carboxylase (ACC), thereby increasing fatty acid oxidation .
Pharmacokinetics
It’s known that the compound’s lipophilic nature and its ability to inhibit lipid accumulation suggest it may have good bioavailability .
Result of Action
The action of MDGA results in several molecular and cellular effects. It has been shown to inhibit hepatic lipid accumulation, suggesting a potential role in treating conditions like nonalcoholic fatty liver disease . Additionally, MDGA’s inhibition of inflammatory responses in human neutrophils suggests it may have a role in ameliorating conditions like acute respiratory distress syndrome .
Orientations Futures
Propriétés
IUPAC Name |
4-[(2S,3R)-4-(4-hydroxy-3-methoxyphenyl)-2,3-dimethylbutyl]-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c1-13(9-15-5-7-17(21)19(11-15)23-3)14(2)10-16-6-8-18(22)20(12-16)24-4/h5-8,11-14,21-22H,9-10H2,1-4H3/t13-,14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFOLUXMYYCTRR-OKILXGFUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)OC)C(C)CC2=CC(=C(C=C2)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC(=C(C=C1)O)OC)[C@@H](C)CC2=CC(=C(C=C2)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301019954 | |
| Record name | Meso-dihydroguaiaretic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301019954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66322-34-7 | |
| Record name | meso-Dihydroguaiaretic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66322-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Meso-dihydroguaiaretic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066322347 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Meso-dihydroguaiaretic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301019954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIHYDROGUAIARETIC ACID, MESO- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S81Z40PSJ4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



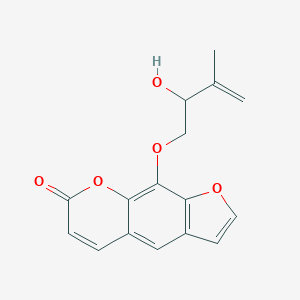

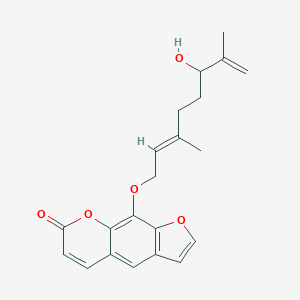
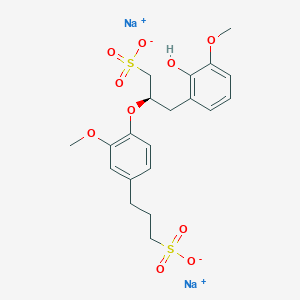


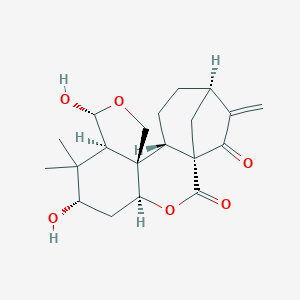
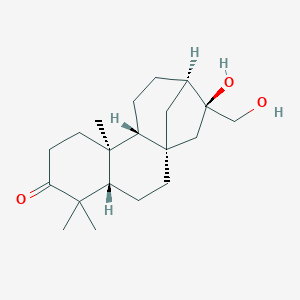
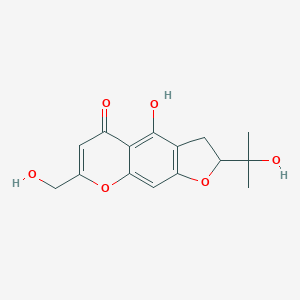
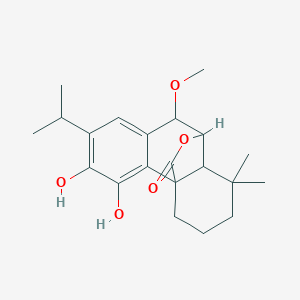


![(1s,4r,6s)-1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-ol](/img/structure/B198510.png)
